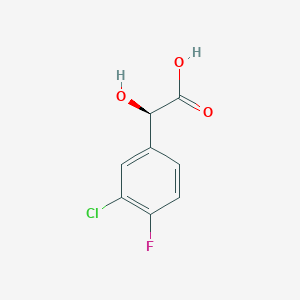
(2R)-2-(3-chloro-4-fluorophenyl)-2-hydroxyacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-(3-chloro-4-fluorophenyl)-2-hydroxyacetic acid is a chiral compound with significant interest in various scientific fields This compound features a chiral center at the second carbon, making it an important molecule in stereochemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(3-chloro-4-fluorophenyl)-2-hydroxyacetic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the asymmetric reduction of the corresponding ketone precursor using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation or enzymatic reduction. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the desired enantiomer is obtained.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-(3-chloro-4-fluorophenyl)-2-hydroxyacetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group, forming the corresponding ketone.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields the corresponding ketone, while reduction can produce various alcohols.
Applications De Recherche Scientifique
(2R)-2-(3-chloro-4-fluorophenyl)-2-hydroxyacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (2R)-2-(3-chloro-4-fluorophenyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets. The presence of the hydroxyl group allows it to form hydrogen bonds with various biological molecules, potentially affecting their function. The chloro and fluoro substituents can also influence its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R)-2-(3-chloro-4-fluorophenyl)-2-hydroxypropanoic acid
- (2R)-2-(3-chloro-4-fluorophenyl)-2-hydroxybutanoic acid
Uniqueness
Compared to similar compounds, (2R)-2-(3-chloro-4-fluorophenyl)-2-hydroxyacetic acid has a unique combination of substituents that confer distinct chemical and biological properties. Its specific stereochemistry and functional groups make it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C8H6ClFO3 |
|---|---|
Poids moléculaire |
204.58 g/mol |
Nom IUPAC |
(2R)-2-(3-chloro-4-fluorophenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H6ClFO3/c9-5-3-4(1-2-6(5)10)7(11)8(12)13/h1-3,7,11H,(H,12,13)/t7-/m1/s1 |
Clé InChI |
SUFHYSIEHMZFOM-SSDOTTSWSA-N |
SMILES isomérique |
C1=CC(=C(C=C1[C@H](C(=O)O)O)Cl)F |
SMILES canonique |
C1=CC(=C(C=C1C(C(=O)O)O)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2S,3S)-1-Boc-3-methyl-2-pyrrolidinyl]methanol](/img/structure/B11818259.png)


![methyl 1-[(N'-hydroxycarbamimidoyl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B11818272.png)
![2,4-Dichloro-7-fluoropyrrolo[2,1-F][1,2,4]triazine](/img/structure/B11818278.png)

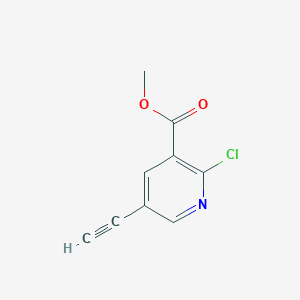

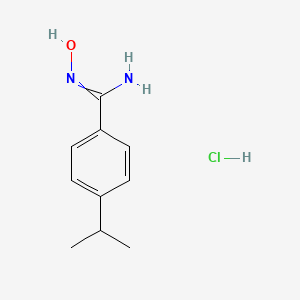

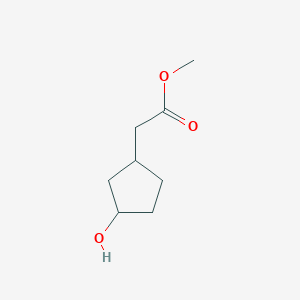
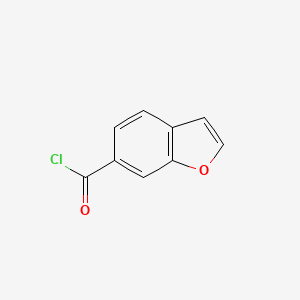
![Rac-ethyl (1R,6S,7S)-3-azabicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B11818350.png)

